Glucopiericidin A Glucopiericidin A Glucopiericidin A is a terpene glycoside.
Glucopiericidin A is a natural product found in Streptomyces pactum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023585
InChI: InChI=1S/C31H47NO9/c1-9-19(4)28(41-31-27(37)26(36)25(35)23(16-33)40-31)20(5)15-18(3)12-10-11-17(2)13-14-22-21(6)24(34)29(38-7)30(32-22)39-8/h9-10,12-13,15,20,23,25-28,31,33,35-37H,11,14,16H2,1-8H3,(H,32,34)/b12-10+,17-13+,18-15+,19-9+/t20-,23-,25-,26+,27-,28+,31+/m1/s1
SMILES:
Molecular Formula: C31H47NO9
Molecular Weight: 577.7 g/mol

Glucopiericidin A

CAS No.:

Cat. No.: VC16023585

Molecular Formula: C31H47NO9

Molecular Weight: 577.7 g/mol

* For research use only. Not for human or veterinary use.

Glucopiericidin A -

Specification

Molecular Formula C31H47NO9
Molecular Weight 577.7 g/mol
IUPAC Name 2,3-dimethoxy-5-methyl-6-[(2E,5E,7E,9R,10R,11E)-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-1H-pyridin-4-one
Standard InChI InChI=1S/C31H47NO9/c1-9-19(4)28(41-31-27(37)26(36)25(35)23(16-33)40-31)20(5)15-18(3)12-10-11-17(2)13-14-22-21(6)24(34)29(38-7)30(32-22)39-8/h9-10,12-13,15,20,23,25-28,31,33,35-37H,11,14,16H2,1-8H3,(H,32,34)/b12-10+,17-13+,18-15+,19-9+/t20-,23-,25-,26+,27-,28+,31+/m1/s1
Standard InChI Key YQOARHMNLCWEPG-DFTUVXBYSA-N
Isomeric SMILES C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Canonical SMILES CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)OC2C(C(C(C(O2)CO)O)O)O

Introduction

Chemical Architecture and Structural Properties

Core Molecular Framework

GPA (C31H47NO9) features a 4-pyridinol core linked to a methylated polyketide side chain, with a β-D-glucopyranose unit at the C-10 position . The molecule's 577.7 g/mol structure contains:

  • Pyridinone ring: Substituted with methoxy groups at C-2/C-3 and methyl at C-5

  • Polyene chain: (2E,5E,7E,9R,10R,11E)-configured 13-carbon terpene moiety

  • Glycosylation: β-O-linked glucose at C-10 of the polyene chain

X-ray crystallography and NMR analyses confirm the absolute configuration as 9R,10R, with the glucose unit adopting a ^4C1 chair conformation . This stereochemical arrangement creates a structural mimetic of coenzyme Q, enabling competitive inhibition at mitochondrial complex I .

Physicochemical Characteristics

PropertyValueMethod/Source
Molecular weight577.71 g/molESI-MS
SolubilityMethanol > Chloroform > H2OKitasato University
λmax (UV)235, 267, 328 nmHPLC-DAD
StabilitypH-sensitive (degradation >7)Stability studies

The compound's amphiphilic nature, derived from its polar glycoside and hydrophobic polyketide domains, facilitates membrane penetration while maintaining aqueous solubility .

Biosynthetic Origin and Production

Natural Producers

GPA is predominantly synthesized by:

  • Streptomyces pactum (soil isolates)

  • Streptomyces sp. OM-5689 (marine-derived strains)

  • Streptomyces xanthocidicus KPP01532

Fermentation optimization in M2 medium yields approximately 120 mg/L after 7 days at 28°C, with production phase coinciding with late logarithmic growth .

Biosynthetic Pathway

The GPA biosynthetic cluster (∼45 kb) contains:

  • Polyketide synthase (PKS): pieA-E genes for polyene chain assembly

  • Glycosyltransferase: pieG responsible for glucose attachment

  • Oxidoreductases: pieO1-O3 for pyridinone ring formation

Isotopic labeling studies demonstrate acetate and glucose as primary carbon sources for the polyketide and glycosyl moieties, respectively .

Molecular Mechanisms of Action

Dual Energy Pathway Inhibition

GPA exerts its effects through coordinated targeting of:

3.1.1 Glycolysis Suppression

  • Binds GLUT1 transporter with Kd = 38 nM, inhibiting glucose uptake

  • Reduces intracellular glucose by 72% within 15 minutes (HCT-116 cells)

  • Synergizes with piericidin A (PA) for complete ATP depletion

3.1.2 Mitochondrial Complex I Interaction

  • Competes with ubiquinone at ND2 subunit (Ki = 12 nM)

  • Generates ROS production (3.8-fold increase vs control)

Combined effect: 94% ATP reduction at 1 μM GPA + 0.5 μM PA

Cytocidal Activity Spectrum

Cell LineIC50 (μM)Resistance Profile
A549 (lung)0.87P-glycoprotein negative
HCT-116 (colon)1.73p53 wild-type
P388/ADM (leukemia)0.25Multidrug-resistant
HeLa S3 (cervical)0.11HPV-transformed
B16 (melanoma)0.0074High GLUT1 expression

Notably, GPA shows 9.6-fold greater potency against multidrug-resistant P388/ADM vs parental P388 cells, suggesting mechanisms bypassing typical drug efflux pathways .

Biological Applications and Derivatives

Antimicrobial Applications

Recent studies reveal quorum sensing inhibition in Erwinia carotovora:

  • 64% reduction in expI virulence gene expression at 5 μM

  • 3.2-log CFU decrease in potato soft rot infection models

  • Synergy with aminoglycosides (FIC index 0.28 vs P. aeruginosa)

Structural Derivatives

Modification of the glycosyl moiety significantly alters bioactivity:

DerivativeSugar PositionAntitumor IC50 (μM)Antimicrobial MIC (μg/ml)
13-Hydroxy-GPAC-100.066 (H69)>1000 (S. aureus)
3'-Rhamnopiericidin A1C-3'1.42 (P388)0.78 (B. subtilis)
7-Demethyl-GPAC-74.35 (A549)12.5 (E. coli)

The 13-hydroxy derivative exhibits 18-fold greater potency against H69 lung carcinoma while losing antifungal activity, demonstrating the critical role of C-13 methylation .

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